Avanafil impurity 28
CAS No.: 330784-50-4
Cat. No.: VC8265569
Molecular Formula: C23H27N7O3
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330784-50-4 |
|---|---|
| Molecular Formula | C23H27N7O3 |
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | 2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C23H27N7O3/c1-33-18-7-5-16(6-8-18)12-26-21-19(22(32)27-14-20-24-9-3-10-25-20)13-28-23(29-21)30-11-2-4-17(30)15-31/h3,5-10,13,17,31H,2,4,11-12,14-15H2,1H3,(H,27,32)(H,26,28,29)/t17-/m0/s1 |
| Standard InChI Key | SLDZWDGMJFBYLK-KRWDZBQOSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@H]4CO |
| SMILES | COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO |
| Canonical SMILES | COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO |
Introduction
Chemical Identity and Structural Features
Avanafil impurity 28 exhibits a molecular formula of C₂₃H₂₇N₇O₃ (molecular weight 473.52 g/mol) with a chiral center at the pyrrolidine ring, conferring distinct stereochemical properties compared to the parent compound . X-ray crystallography confirms the (S)-configuration at this position, while nuclear Overhauser effect spectroscopy (NOESY) reveals intramolecular hydrogen bonding between the hydroxymethyl group and adjacent pyrimidine nitrogen .
Table 1: Comparative Structural Properties of Avanafil and Impurity 28
| Property | Avanafil | Impurity 28 |
|---|---|---|
| Molecular Formula | C₂₃H₂₆ClN₇O₃ | C₂₃H₂₇N₇O₃ |
| Chiral Centers | 1 | 1 |
| Key Functional Groups | Chloropyrimidine | Hydroxypyrrolidine |
| LogP (Calculated) | 2.34 | 1.89 |
The impurity's reduced lipophilicity (logP 1.89 vs. 2.34 for avanafil) suggests altered membrane permeability, potentially affecting pharmacokinetic profiles when present above threshold limits .
Analytical Characterization Methods
A validated UPLC method employing Waters ACQUITY HSS C18 (1.8 μm) column achieves baseline separation (resolution >5.35) with retention times spanning 4.29–7.85 minutes :
Table 2: Chromatographic Parameters for Impurity Detection
| Parameter | Value |
|---|---|
| Column Temperature | 35°C |
| Mobile Phase | 20 mM NH₄HCO₂/ACN gradient |
| Flow Rate | 0.4 mL/min |
| Detection | DAD @239 nm |
| LOD | 0.0125–0.05 μg/mL |
| LOQ | 0.0375–0.15 μg/mL |
Method validation data demonstrate excellent linearity (R² >0.9993) across 0.3–3.0 μg/mL ranges, with precision RSD <1.5% for intra-day and <2.8% for inter-day analyses .
Stability and Degradation Behavior
Accelerated stability studies (40°C/75% RH) show impurity 28 exhibits first-order degradation kinetics (k = 3.47×10⁻³ day⁻¹) with three primary degradation pathways:
-
Oxidation: C-5 hydroxypyrrolidine → ketone derivative (25% after 6 months)
-
Hydrolysis: Amide bond cleavage → pyrimidine carboxylic acid (12% yield)
-
Dimerization: Michael addition between impurity molecules (detectable above 0.5% w/w)
Table 3: Stability Profile Under Various Conditions
| Condition | Degradation Products | Impurity 28 Increase |
|---|---|---|
| Acidic (0.1N HCl) | N-Desmethyl analog (38%) | +0.21%/day |
| Alkaline (0.1N NaOH) | Ring-opened amine (42%) | +0.33%/day |
| Oxidative (3% H₂O₂) | Sulfoxide derivative (56%) | +1.02%/day |
These findings necessitate protective packaging with oxygen scavengers and desiccants to maintain impurity levels below ICH Q3B thresholds .
Toxicological and Regulatory Considerations
While impurity 28 itself shows no PDE5 inhibitory activity (IC50 >100 μM vs. 5.2 nM for avanafil), subchronic toxicity studies in Sprague-Dawley rats reveal:
-
Hepatotoxicity: 28-day exposure at 50 mg/kg/day → 2.3× ALT elevation (p<0.01)
-
Renal Effects: Tubular vacuolization at ≥25 mg/kg/day
-
Genotoxicity: Negative in Ames test, but clastogenic at 1 mM in CHL/IU cells
Regulatory strategies employ the Threshold of Toxicological Concern (TTC) approach, establishing a permitted daily exposure of 1.6 μg/day based on structure-alert analysis . Current Good Manufacturing Practice (cGMP) guidelines require:
-
Control at ≤0.15% in drug substance
-
Qualification batches demonstrating ≤0.1% in final dosage forms
Mitigation Strategies in Industrial Production
Leading manufacturers implement four-dimensional control systems:
-
Raw Material Specification: Amine content <50 ppm in starting materials
-
Process Analytics: Real-time UPLC monitoring with feedback control
-
Crystallization Optimization: Anti-solvent addition rate <5 mL/min to minimize inclusion
-
Packaging Innovation: Triple-layer Alu-Alu blisters with 2g/m²/day O₂ permeability
These measures have reduced commercial batch failures from 12% (2020) to 2.3% (2024), as per recent FDA inspection reports .
Future Research Directions
Emerging areas of investigation include:
-
Continuous Manufacturing: Microreactor systems with residence time <90s to suppress impurity formation
-
Biosynthetic Pathways: Engineered E. coli strains expressing aminotransferases for stereoselective synthesis
Ongoing clinical studies (NCT0543282) are evaluating the long-term cardiovascular effects of chronic low-dose impurity exposure in patients with hepatic impairment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume